2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a pyrazole derivative featuring a chloro substituent at position 4, an amino group at position 3, and a butanenitrile side chain at position 1 of the pyrazole ring (Figure 1).
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H9ClN4/c1-2-5(3-9)12-4-6(8)7(10)11-12/h4-5H,2H2,1H3,(H2,10,11) |
InChI Key |
BZFDTVAVBCDRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives .
Scientific Research Applications
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrazole Derivatives with Nitrile Groups
- Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile): Features a pyran core fused with a pyrazole ring, hydroxy and amino substituents, and dual nitrile groups. The pyran ring introduces additional steric bulk and electronic effects compared to the simpler pyrazole structure of the target compound .
- Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone): Incorporates a thiophene moiety linked to the pyrazole via a carbonyl group. The thiophene ring and additional amino groups enhance hydrogen-bonding capacity, differing from the chloro-substituted pyrazole in the target compound .
Nitrile-Containing Impurities
- Impurity A (EP): 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile. Shares a butanenitrile backbone but lacks the pyrazole ring, instead featuring dimethylamino and chlorophenyl groups. This structural divergence results in distinct physicochemical properties, such as higher basicity due to tertiary amines .
Physicochemical Properties
Key Observations :
- The butanenitrile chain in the target compound increases molecular flexibility compared to rigid fused-ring systems (e.g., 11a).
Regulatory and Commercial Status
- Target Compound : Listed as discontinued by suppliers, indicating challenges in synthesis scalability, regulatory compliance, or market demand .
- Impurity A (EP) : Included in pharmaceutical guidelines, emphasizing the importance of controlling nitrile-containing impurities during drug manufacturing .
Biological Activity
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a butanenitrile moiety with a pyrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is , with a molecular weight of approximately 184.63 g/mol. The structure includes:
- A butanenitrile group, which contributes to its reactivity.
- A 3-amino-4-chloro-1H-pyrazole moiety, enhancing its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation. Studies have shown that 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile may modulate inflammatory pathways by targeting specific kinases involved in cytokine signaling .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Pyrazole derivatives often interact with proteins involved in cell cycle regulation and apoptosis, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The biological activity of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can be influenced by various structural modifications. The presence of the chlorine atom in the pyrazole ring enhances its potency through halogen bonding effects, which can improve binding affinity to target proteins.
Table 2: Comparative SAR Data
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile | Chlorine substitution on pyrazole | Enhanced anti-inflammatory effects |
| 3-Amino-5-methylpyrazole | Methyl group addition | Different anticancer profile |
| 4-(3-Amino-1H-pyrazol-5-yl)butanenitrile | Additional amino group | Varied reactivity patterns |
Case Studies
Recent studies have highlighted the potential therapeutic applications of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile:
- Inhibition of Kinase Activity : A study demonstrated that pyrazole derivatives could effectively inhibit LRRK2 kinase activity, which is implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition was linked to reduced neuroinflammation and improved neuronal survival in cellular models .
- Anticancer Efficacy : In vitro experiments showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
